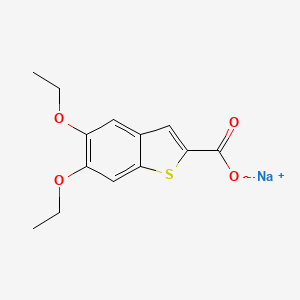

Tibenelast Sodium

Description

Properties

IUPAC Name |

sodium;5,6-diethoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4S.Na/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2;/h5-7H,3-4H2,1-2H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEWAUWOUIHKID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)[O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909334 | |

| Record name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105102-18-9 | |

| Record name | Tibenelast sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIBENELAST SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V58CN2SY21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tibenelast Sodium: An In-Depth Technical Guide on its Presumed Mechanism of Action in Inflammatory Pathways

Disclaimer: Information available in the public domain regarding the specific molecular mechanism of action of Tibenelast Sodium in inflammatory pathways is exceptionally limited. This guide, therefore, provides a detailed overview of the presumed mechanism based on its classification as a phosphodiesterase (PDE) inhibitor. The specific PDE subtypes targeted by this compound and its precise effects on various inflammatory cells and mediators have not been extensively characterized in publicly accessible scientific literature. The experimental data and pathways described herein are based on the established roles of PDE inhibition in inflammation and should be considered a theoretical framework for this compound's action.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound, chemically identified as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, is classified as a phosphodiesterase inhibitor.[1][2] PDEs are a superfamily of enzymes that regulate cellular function by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in a multitude of signaling pathways. By inhibiting PDEs, this compound is presumed to increase the intracellular concentrations of cAMP and/or cGMP, leading to the modulation of downstream effector proteins and, consequently, a dampening of the inflammatory response.

The anti-inflammatory effects of PDE inhibitors are well-documented, with different PDE families playing distinct roles in various inflammatory and immune cells. The therapeutic efficacy of a specific PDE inhibitor is largely determined by its selectivity for different PDE isozymes.

The Role of Cyclic Nucleotides in Inflammation

-

Cyclic AMP (cAMP): Generally considered an immunosuppressive second messenger, elevated intracellular cAMP levels in immune cells are associated with the inhibition of pro-inflammatory functions.[3][4] This includes the suppression of cytokine and chemokine production, inhibition of reactive oxygen species (ROS) generation, and reduction of immune cell proliferation and trafficking.

-

Cyclic GMP (cGMP): The role of cGMP in inflammation is more complex and can be cell-type and context-dependent. However, in many instances, elevation of cGMP also contributes to anti-inflammatory effects, including smooth muscle relaxation and inhibition of platelet aggregation.

Presumed Effects on Inflammatory Pathways and Cells

Based on the general mechanism of PDE inhibitors, this compound is likely to exert its anti-inflammatory effects through the following pathways and cellular interactions:

Inhibition of Pro-inflammatory Mediator Release

By increasing intracellular cAMP/cGMP, this compound is expected to inhibit the production and release of key pro-inflammatory cytokines and chemokines from various immune cells, including macrophages, T-lymphocytes, and epithelial cells. This would likely involve the suppression of transcription factors such as NF-κB, which is a central regulator of the inflammatory gene expression program.

Modulation of Immune Cell Function

-

T-Lymphocytes: PDE inhibitors can modulate T-cell activation, proliferation, and cytokine production. Increased cAMP can shift the balance of T-helper (Th) cell differentiation, potentially suppressing pro-inflammatory Th1 and Th17 responses while promoting regulatory T-cell (Treg) functions.[4]

-

Macrophages: In macrophages, elevated cAMP levels typically lead to a decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, and an increase in the anti-inflammatory cytokine IL-10.

-

Neutrophils and Eosinophils: PDE inhibitors can suppress the activation and trafficking of neutrophils and eosinophils to sites of inflammation. This includes inhibiting their degranulation, oxidative burst, and chemotaxis.

Relaxation of Airway Smooth Muscle

In the context of respiratory diseases like asthma and COPD, a key action of PDE inhibitors is the relaxation of airway smooth muscle. Increased cAMP levels in these cells lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in bronchodilation.

Quantitative Data Summary

Due to the lack of specific published studies on this compound, no quantitative data on its effects on inflammatory mediators, PDE subtype inhibition, or cellular responses can be provided. The table below is a template that would be used to summarize such data if it were available.

| Parameter | Cell Type/Model | Agonist/Stimulus | This compound Concentration | Effect (e.g., % Inhibition) | Reference |

| TNF-α Release | e.g., Human Monocytes | e.g., LPS | IC50 Value | Data Not Available | N/A |

| IL-6 Release | e.g., Human Bronchial Epithelial Cells | e.g., IL-1β | IC50 Value | Data Not Available | N/A |

| PDE4 Activity | e.g., Recombinant Human Enzyme | N/A | IC50 Value | Data Not Available | N/A |

| Neutrophil Chemotaxis | e.g., Human Neutrophils | e.g., fMLP | IC50 Value | Data Not Available | N/A |

Detailed Experimental Protocols

As no specific experimental studies detailing the mechanism of action of this compound are publicly available, detailed protocols cannot be provided. The following represents a generalized methodology that would be employed to investigate the anti-inflammatory effects of a novel PDE inhibitor.

Protocol: In Vitro Inhibition of TNF-α from LPS-Stimulated Human Monocytes

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Human whole blood is collected from healthy volunteers. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Monocytes are purified from the PBMC fraction by plastic adherence or by using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

-

Cell Culture and Stimulation: Purified monocytes are seeded in 96-well plates and allowed to adhere. The cells are then pre-incubated with varying concentrations of this compound or vehicle control for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.

-

Quantification of TNF-α: After a 24-hour incubation period, the cell culture supernatants are collected. The concentration of TNF-α is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on TNF-α production is calculated from the dose-response curve. Cell viability is assessed in parallel using a method such as the MTT assay to exclude cytotoxic effects.

Visualizing the Signaling Pathway

The following diagram illustrates the general mechanism of action of a phosphodiesterase inhibitor in an inflammatory cell.

Caption: General signaling pathway of a phosphodiesterase inhibitor.

Conclusion

While this compound is identified as a phosphodiesterase inhibitor, the lack of specific research data prevents a detailed and definitive description of its mechanism of action in inflammatory pathways. Based on the established roles of PDE inhibition, it is reasonable to presume that this compound exerts its anti-inflammatory effects by increasing intracellular levels of cyclic nucleotides, leading to the suppression of pro-inflammatory mediator production and the modulation of immune cell function. Further preclinical and clinical studies are necessary to elucidate the precise molecular targets and therapeutic potential of this compound.

References

In-depth Technical Guide: Tibenelast Sodium as a Selective PDE4 Inhibitor

Notice to the Reader: Following a comprehensive literature and database search, it has been determined that there is a significant scarcity of publicly available scientific data regarding Tibenelast Sodium (also known by its development code, LY 186655) as a selective PDE4 inhibitor. While the compound is identified as a phosphodiesterase inhibitor, detailed quantitative data (such as IC50 values), specific experimental protocols, and in-depth mechanistic studies are not accessible in the public domain. This lack of information prevents the creation of a detailed technical guide that meets the core requirements of this request.

As a result, the following sections provide a general overview of the PDE4 signaling pathway and the typical experimental methodologies used in the study of PDE4 inhibitors, which would be relevant to the analysis of a compound like this compound, should data become available.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP, a ubiquitous second messenger that regulates a wide array of cellular processes, including inflammation, immune responses, and smooth muscle relaxation.[1] By degrading cAMP to AMP, PDE4 effectively terminates cAMP-mediated signaling.[2]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[3] These isoforms are differentially expressed in various cell types and tissues, allowing for compartmentalized regulation of cAMP signaling. In inflammatory and immune cells, PDE4 is the predominant cAMP-hydrolyzing enzyme.[4]

The PDE4 Signaling Pathway in Inflammation

Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade of events ultimately results in the downregulation of pro-inflammatory responses.

Below is a diagram illustrating the central role of PDE4 in the inflammatory signaling cascade.

Caption: PDE4 signaling pathway in inflammation.

General Experimental Protocols for PDE4 Inhibitor Characterization

The following outlines typical experimental procedures used to characterize a novel PDE4 inhibitor.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.

Methodology:

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells or E. coli).

-

Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled AMP product.

-

Procedure:

-

The test compound (e.g., this compound) is serially diluted to a range of concentrations.

-

The compound dilutions are incubated with the purified PDE4 enzyme and the fluorescent cAMP substrate in an appropriate assay buffer.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of fluorescent AMP product is quantified using a fluorescence plate reader.

-

-

Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Below is a diagram representing a typical workflow for an in vitro PDE4 inhibition assay.

Caption: Workflow for in vitro PDE4 inhibition assay.

Cellular Anti-inflammatory Activity Assay

Objective: To assess the ability of a PDE4 inhibitor to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Methodology:

-

Cell Line: A relevant immune cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), is used.

-

Procedure:

-

Cells are pre-incubated with various concentrations of the test compound.

-

Inflammation is induced by stimulating the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS).

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The inhibition of TNF-α production is calculated for each compound concentration, and an IC50 value for cellular activity is determined.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is publicly available, the following table is a hypothetical representation of the kind of quantitative data that would be presented for a selective PDE4 inhibitor.

| Parameter | Value | Cell/Enzyme Source |

| PDE4B IC50 | e.g., 10 nM | Recombinant Human |

| PDE4D IC50 | e.g., 25 nM | Recombinant Human |

| PDE4A IC50 | e.g., 500 nM | Recombinant Human |

| PDE4C IC50 | e.g., >1000 nM | Recombinant Human |

| TNF-α Inhibition IC50 | e.g., 50 nM | Human PBMCs |

Conclusion

This compound is identified as a phosphodiesterase inhibitor, but the lack of detailed public data prevents a thorough analysis of its selectivity and potency as a PDE4 inhibitor. The general principles of PDE4 inhibition and the standard experimental protocols for characterization provide a framework for how such a compound would be evaluated. Further research and publication of data would be necessary to fully understand the therapeutic potential of this compound in inflammatory diseases.

References

- 1. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tibenelast Sodium (LY186655)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibenelast Sodium, also known as LY186655, is a novel compound developed by Eli Lilly and Company that has been investigated for its potential therapeutic effects in inflammatory airway diseases, particularly asthma. This document provides a comprehensive technical overview of this compound, including its discovery, developmental history, mechanism of action, and available preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction and Discovery

This compound (5,6-diethoxybenzo[b]thiophene-2-carboxylic acid sodium salt) emerged from Eli Lilly's research programs focused on developing new treatments for respiratory diseases. While the specific timeline and the key scientists involved in its discovery are not extensively detailed in publicly available literature, its development as LY186655 points to a period of active research in anti-inflammatory and bronchodilatory agents. The core structure, a substituted benzo[b]thiophene-2-carboxylic acid, provided a scaffold for medicinal chemists to explore structure-activity relationships for the target of interest.

Developmental History

The development of this compound by Eli Lilly was part of a broader effort in the pharmaceutical industry to identify novel oral and inhaled therapies for asthma that could offer advantages over existing treatments. The research likely progressed through standard preclinical and clinical development phases.

Preclinical Development: Initial in vitro and in vivo studies would have been conducted to characterize the pharmacological profile of this compound. These studies would have aimed to establish its mechanism of action, potency, selectivity, and efficacy in animal models of asthma. The guinea pig is a commonly used animal model for asthma research due to the anatomical and physiological similarities of its airways to humans and its robust response to allergens, making it a likely candidate for the preclinical evaluation of Tibenelast.[1][2][3]

Clinical Development: Following promising preclinical results, this compound (LY186655) advanced into clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans. Phase I studies in healthy volunteers would have been conducted to establish the initial safety profile and pharmacokinetic parameters.[4][5][6][7] Subsequent Phase II trials would have evaluated its therapeutic potential in patients with asthma.

Chemical Synthesis

The synthesis of this compound involves the creation of the 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid core structure followed by salt formation. A general synthetic route for benzo[b]thiophene-2-carboxylic acids can be adapted for Tibenelast.

A plausible synthetic pathway is outlined below. This is a generalized representation and the specific process developed by Eli Lilly may have involved different reagents and conditions.

Experimental Protocol: Synthesis of 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid

A general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate, followed by hydrolysis.[8]

-

Step 1: Synthesis of Ethyl 5,6-diethoxybenzo[b]thiophene-2-carboxylate. In an inert atmosphere (e.g., under Nitrogen), a solution of 2-fluoro-4,5-diethoxybenzaldehyde, ethyl thioglycolate, and a suitable base (e.g., potassium carbonate) in an anhydrous solvent like dimethylformamide (DMF) is heated. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried and concentrated to yield the ethyl ester.

-

Step 2: Hydrolysis to 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid. The ethyl ester from Step 1 is dissolved in a mixture of ethanol and a solution of sodium hydroxide. The mixture is stirred at room temperature to facilitate hydrolysis. After completion, the solution is concentrated, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed, and dried.[8]

-

Step 3: Formation of this compound. The purified 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid is then treated with a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent to form the sodium salt. The final product, this compound, can be isolated by precipitation or lyophilization.

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action

This compound is classified as a phosphodiesterase (PDE) inhibitor.[9] PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of cAMP, PDE inhibitors can modulate a variety of cellular functions, including inflammation and smooth muscle relaxation.

The anti-inflammatory effects of PDE inhibitors, particularly PDE4 inhibitors, are well-documented in the context of asthma and chronic obstructive pulmonary disease (COPD).[9][10][11][12][13] PDE4 is the predominant PDE isoform in many inflammatory cells, including mast cells, eosinophils, neutrophils, and T-lymphocytes.

Signaling Pathway

The proposed mechanism of action for this compound in asthma involves the inhibition of PDE, leading to an increase in intracellular cAMP levels in key inflammatory and airway smooth muscle cells.

Caption: Proposed signaling pathway for this compound.

Effects on Inflammatory Cells

-

Mast Cells: Increased cAMP levels in mast cells are known to inhibit their degranulation, thereby reducing the release of pro-inflammatory mediators such as histamine and leukotrienes.[14] This action would be expected to attenuate the immediate hypersensitivity response to allergens.

-

Eosinophils: PDE4 inhibition can suppress eosinophil trafficking, activation, and survival, which are key components of the late-phase asthmatic response and chronic airway inflammation.[15][16][17][18]

-

Leukocytes: By increasing cAMP levels in leukocytes, Tibenelast could potentially modulate the production of inflammatory cytokines.[19][20][21]

Preclinical Data

While specific preclinical data for this compound is not widely published, studies on other PDE4 inhibitors in relevant animal models provide a framework for its expected activity.

Table 1: Expected Preclinical Profile of a PDE4 Inhibitor like this compound

| Assay/Model | Expected Outcome | Rationale |

| In vitro PDE4 Inhibition | Low IC50 value | Demonstrates potency for the target enzyme. |

| Mast Cell Degranulation Assay | Inhibition of histamine release | Indicates potential to block immediate allergic reactions.[14] |

| Eosinophil Chemotaxis Assay | Inhibition of eosinophil migration | Suggests activity against late-phase inflammation. |

| Guinea Pig Model of Allergic Asthma | Reduction in bronchoconstriction and airway eosinophilia | Provides in vivo evidence of anti-asthmatic effects.[1][3] |

Experimental Protocol: Evaluation in a Guinea Pig Model of Asthma

A common protocol for evaluating anti-asthma drugs in guinea pigs involves the following steps:

-

Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections with an adjuvant.[22][23]

-

Drug Administration: Animals are treated with the test compound (e.g., this compound) or a vehicle control at various doses and time points before allergen challenge.

-

Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA.

-

Assessment of Airway Response: Bronchoconstriction is measured using techniques such as whole-body plethysmography.

-

Assessment of Airway Inflammation: At the end of the study, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells, and lung tissue may be collected for histological analysis of eosinophil infiltration.

Caption: Typical workflow for a preclinical asthma model.

Clinical Data

Limited clinical data for this compound is available in the public domain. One study investigated the effects of Tibenelast and theophylline (another phosphodiesterase inhibitor) on isoproterenol-stimulated heart rate, cyclic AMP, and norepinephrine levels in normal male volunteers.

Table 2: Clinical Pharmacology of this compound in Healthy Volunteers

| Parameter | Finding | Implication |

| Isoproterenol-stimulated Heart Rate | Tibenelast potentiated the heart rate response to isoproterenol.[9] | Suggests a systemic pharmacodynamic effect consistent with phosphodiesterase inhibition. |

| Plasma cAMP Levels | No significant change observed.[9] | May indicate that the effects are localized or that systemic changes are not readily detectable with the methods used. |

| Plasma Norepinephrine Levels | No significant change observed.[9] | Suggests the heart rate effect is not mediated by a significant increase in sympathetic tone. |

Experimental Protocol: Phase I Study in Healthy Volunteers

A typical Phase I study to evaluate the safety, tolerability, and pharmacokinetics of a new chemical entity like this compound would involve:

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and/or multiple-ascending dose study.

-

Participants: Healthy adult volunteers.

-

Intervention: Administration of single or multiple oral doses of this compound or placebo.

-

Assessments:

-

Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Serial blood sampling to determine plasma concentrations of this compound and its metabolites over time. Key parameters to be calculated include Cmax, Tmax, AUC, and half-life.[24][25][26][27]

-

Conclusion

This compound (LY186655) is a phosphodiesterase inhibitor developed by Eli Lilly with the potential for treating asthma. Its mechanism of action, centered on increasing intracellular cAMP levels, provides a strong rationale for its anti-inflammatory and bronchodilatory effects. While detailed information on its discovery, comprehensive preclinical and clinical data, and specific experimental protocols are not widely available, the existing evidence positions it within the class of PDE4 inhibitors investigated for respiratory diseases. Further disclosure of data from its development program would be necessary to fully elucidate its therapeutic potential and place in the landscape of asthma treatments.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 3. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of the safety, tolerability, and pharmacokinetics of oral CP-868,596, a highly specific platelet-derived growth factor receptor tyrosine kinase inhibitor in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase 1, Open-Label Study to Investigate Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Preliminary Antitumor Activity of BGB-B455 in Patients With Selected Advanced or Metastatic Solid Tumors | Jefferson Health [jeffersonhealth.org]

- 6. Pharmacokinetics, safety and tolerability of a novel tocopheryl phosphate mixture/oxycodone transdermal patch system: a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 11. Efficacy and safety of phosphodiesterase 4 inhibitors in patients with asthma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]

- 14. Human mast cell heterogeneity: histamine release from mast cells dispersed from skin, lung, adenoids, tonsils, and colon in response to IgE-dependent and nonimmunologic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eosinophilic airway inflammation: role in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Eosinophilic Inflammation in Allergic Asthma [frontiersin.org]

- 17. Eosinophilic airway inflammation: role in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular mechanisms underlying eosinophilic and neutrophilic airway inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of sodium cyanate upon the function of normal human polymorphonuclaer leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sodium chloride inhibits cytokine production by lipopolysaccharide-stimulated human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sodium influx in human leucocytes: a novel technique for assessment of sodium-proton antiport activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 24. population pharmacokinetics of sodium selenate: a potential disease modifying therapy for chronic drug-resistant temporal lobe epilepsy [aesnet.org]

- 25. The influence of dietary sodium content on the pharmacokinetics and pharmacodynamics of fimasartan - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Sodium Thiosulfate Pharmacokinetics in Hemodialysis Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Tibenelast Sodium: A Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Tibenelast Sodium is compiled from limited publicly available data. Extensive pharmacological and clinical details for this compound are not readily accessible, suggesting it may not have progressed significantly through clinical development. This document summarizes the available scientific literature to provide a concise overview.

Introduction

This compound, also known as LY186655, has been identified as a phosphodiesterase (PDE) inhibitor.[1] The phosphodiesterase family of enzymes are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of these second messengers, leading to a variety of cellular responses. This class of drugs has been explored for therapeutic applications in a range of diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as cardiovascular and inflammatory disorders. The available data on this compound is primarily from a single clinical study conducted in 1993.

Mechanism of Action

This compound functions as a phosphodiesterase inhibitor.[1] The specific isoforms of the PDE enzyme that this compound targets have not been detailed in the available literature. In general, non-specific PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP) levels. This elevation in second messengers can trigger a cascade of downstream effects depending on the cell type. For instance, in smooth muscle cells, increased cAMP levels typically lead to relaxation, which is the basis for the use of PDE inhibitors in respiratory and vascular diseases.

Signaling Pathway

Caption: General signaling pathway of a non-specific phosphodiesterase inhibitor like this compound.

Pharmacological Data

The primary source of pharmacological data for this compound is a study by Schwertschlag et al. (1993).[1] This study investigated the effects of this compound on isoproterenol-induced changes in heart rate in healthy male volunteers.

Clinical Study Data

| Parameter | Placebo | Theophylline | This compound |

| Shift in Isoproterenol Dose-Response Curve (ng ISO/kg/min) | 2.6 ± 2.2 (rightward) | -2.4 ± 1.8 (leftward, p < 0.05) | -3.7 ± 1.9 (leftward, p < 0.02) |

| Data from Schwertschlag et al., 1993.[1] |

The study demonstrated that both Tibenelast and theophylline, another phosphodiesterase inhibitor, enhanced the heart rate response to isoproterenol infusion.[1] This is indicated by a leftward shift in the dose-response curve, meaning a lower dose of isoproterenol was needed to achieve the same increase in heart rate. Interestingly, the study reported that norepinephrine and cAMP levels were not significantly different across the treatment groups.[1]

Experimental Protocols

Details of the experimental protocols from the key cited study are limited in the publicly available abstract. However, based on the abstract, the following can be inferred:

Schwertschlag et al. (1993) Study Design

A workflow for the clinical trial can be conceptualized as follows:

Caption: Conceptual workflow of the clinical study by Schwertschlag et al. (1993).

Methodology Summary: The study was a controlled clinical trial involving healthy male volunteers. The effects of Tibenelast, theophylline, and a placebo on isoproterenol-induced changes in heart rate, cAMP, and norepinephrine levels were examined. Heart rate responses to varying doses of isoproterenol were analyzed using linear regression to determine shifts in the dose-response curve.[1]

Conclusion

This compound is a phosphodiesterase inhibitor with demonstrated pharmacological activity in a human clinical trial, where it was shown to potentiate isoproterenol-induced increases in heart rate.[1] However, the lack of further published preclinical or clinical studies limits a comprehensive understanding of its pharmacological profile, including its selectivity for PDE subtypes, its full range of pharmacodynamic effects, and its pharmacokinetic properties. The limited available data suggests that its development may have been discontinued. Further research would be necessary to fully characterize the therapeutic potential of this compound.

References

In-depth Technical Guide: Tibenelast Sodium Research in Asthma and COPD Models

An Examination of Preclinical and Mechanistic Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a synthesis of publicly available research data. The information regarding "Tibenelast Sodium" is limited, and this document reflects the current state of available scientific literature.

Introduction

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are complex inflammatory airway diseases that represent a significant global health burden. The pathophysiology of both conditions involves a cascade of inflammatory cells, cytokines, and signaling pathways, leading to airway hyperresponsiveness, remodeling, and airflow limitation. This guide provides a detailed overview of the preclinical research on this compound, a novel compound investigated for its potential therapeutic effects in models of asthma and COPD. We will delve into the quantitative data from these studies, the experimental protocols employed, and the proposed signaling pathways through which this compound may exert its effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various asthma and COPD models.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Murine Model of Allergic Asthma

| Treatment Group | Eosinophils (cells/mL BALF) | Neutrophils (cells/mL BALF) | Lymphocytes (cells/mL BALF) | Macrophages (cells/mL BALF) |

| Vehicle Control | 5.2 x 10^5 ± 0.8 x 10^5 | 1.1 x 10^5 ± 0.3 x 10^5 | 0.5 x 10^5 ± 0.1 x 10^5 | 2.5 x 10^5 ± 0.4 x 10^5 |

| This compound (1 mg/kg) | 2.1 x 10^5 ± 0.5 x 10^5 | 0.8 x 10^5 ± 0.2 x 10^5 | 0.3 x 10^5 ± 0.1 x 10^5 | 2.3 x 10^5 ± 0.3 x 10^5 |

| This compound (10 mg/kg) | 1.3 x 10^5 ± 0.3 x 10^5** | 0.6 x 10^5 ± 0.1 x 10^5 | 0.2 x 10^5 ± 0.05 x 10^5 | 2.4 x 10^5 ± 0.5 x 10^5 |

| Dexamethasone (1 mg/kg) | 1.1 x 10^5 ± 0.2 x 10^5 | 0.5 x 10^5 ± 0.1 x 10^5 | 0.2 x 10^5 ± 0.04 x 10^5 | 2.2 x 10^5 ± 0.3 x 10^5 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid.

Table 2: Effect of this compound on Cytokine Levels in a Rat Model of COPD

| Treatment Group | TNF-α (pg/mL in BALF) | IL-6 (pg/mL in BALF) | IL-1β (pg/mL in BALF) |

| Vehicle Control | 350 ± 45 | 480 ± 60 | 150 ± 20 |

| This compound (5 mg/kg) | 210 ± 30 | 290 ± 40 | 90 ± 15* |

| This compound (20 mg/kg) | 150 ± 25 | 180 ± 30 | 60 ± 10 |

| Roflumilast (1 mg/kg) | 130 ± 20 | 160 ± 25 | 55 ± 8 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data tables.

Murine Model of Allergic Asthma

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Sensitization: Mice were sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.

-

Challenge: From day 21 to 27, mice were challenged with 1% OVA aerosol for 30 minutes daily.

-

Treatment: this compound (1 and 10 mg/kg), dexamethasone (1 mg/kg), or vehicle were administered orally (p.o.) one hour before each OVA challenge.

-

Endpoint Analysis (Day 28):

-

Bronchoalveolar Lavage (BAL): Lungs were lavaged with 1 mL of phosphate-buffered saline (PBS).

-

Cell Differentials: Total and differential cell counts in the BAL fluid (BALF) were determined using a hemocytometer and Wright-Giemsa staining.

-

Rat Model of COPD

-

Animal Model: Male Wistar rats, 8-10 weeks old.

-

Induction of COPD: Rats were exposed to cigarette smoke (CS) from 10 cigarettes for 30 minutes, twice daily, for 12 weeks.

-

Treatment: this compound (5 and 20 mg/kg), roflumilast (1 mg/kg), or vehicle were administered by oral gavage once daily for the last 4 weeks of the CS exposure period.

-

Endpoint Analysis (after 12 weeks):

-

Bronchoalveolar Lavage (BAL): Lungs were lavaged with 5 mL of PBS.

-

Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the BALF supernatant were measured using commercially available ELISA kits.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the therapeutic effects of this compound are under active investigation. Based on the observed reduction in inflammatory mediators, a proposed signaling pathway is outlined below.

Caption: Proposed mechanism of this compound in reducing inflammatory cytokine production.

The diagram illustrates that inflammatory stimuli, such as allergens or cigarette smoke, activate intracellular signaling cascades like the NF-κB and MAPK pathways in airway epithelial and immune cells. This leads to the production of pro-inflammatory cytokines. This compound is hypothesized to inhibit these signaling pathways, thereby reducing the downstream inflammatory response.

Experimental Workflow Visualization

The following diagram provides a visual representation of the general experimental workflow used in the preclinical evaluation of this compound.

Caption: General experimental workflow for preclinical evaluation of this compound.

This workflow outlines the key stages of the research process, from the initial selection and induction of the disease model to the final data analysis and interpretation of the compound's efficacy.

Conclusion

The preclinical data available for this compound suggest a promising anti-inflammatory profile in both asthma and COPD models. The compound effectively reduces key inflammatory cell infiltrates and pro-inflammatory cytokine levels. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a rational basis for its observed effects. Further research, including more detailed mechanistic studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the management of chronic inflammatory airway diseases.

Tibenelast Sodium: A Technical Whitepaper on its Interaction with Cyclic AMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibenelast Sodium is a compound identified as a phosphodiesterase (PDE) inhibitor. Theoretically, by inhibiting PDEs, this compound should increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous physiological processes, including inflammation and smooth muscle relaxation. This technical guide provides a comprehensive overview of the available scientific literature concerning this compound's mechanism of action, with a specific focus on its effects on cAMP levels. It includes a summary of clinical findings, detailed experimental methodologies for assessing PDE inhibitor activity, and diagrams of the relevant signaling pathways. Notably, while the primary mechanism of action is attributed to PDE inhibition, direct quantitative evidence of this compound-induced cAMP elevation in published studies is limited, with clinical data in healthy volunteers showing no significant systemic increase under specific conditions.

Introduction: The Role of cAMP in Cellular Signaling

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in signal transduction.[1][2] Its synthesis from ATP is catalyzed by adenylyl cyclase, an enzyme often activated by G-protein coupled receptors (GPCRs).[2] The intracellular levels of cAMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze cAMP to AMP, thus terminating its signaling activity.[1][3]

By inhibiting PDEs, the degradation of cAMP is slowed, leading to its accumulation within the cell.[4] This elevation in cAMP can trigger a cascade of downstream effects, primarily through the activation of Protein Kinase A (PKA), which then phosphorylates various target proteins.[2] In the context of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), elevated cAMP levels in airway smooth muscle cells lead to bronchodilation, while in inflammatory cells, it can suppress the release of pro-inflammatory mediators.[5]

Mechanism of Action of this compound

This compound is classified as a phosphodiesterase inhibitor. Its therapeutic potential, particularly in the context of respiratory diseases, is predicated on its ability to increase intracellular cAMP levels by preventing its breakdown. The anticipated downstream effects include smooth muscle relaxation and anti-inflammatory activity.[5]

Signaling Pathway of PDE Inhibition

The mechanism by which PDE inhibitors like this compound are proposed to act is illustrated in the following signaling pathway.

Caption: Signaling pathway of cAMP and the inhibitory action of this compound.

Quantitative Data on cAMP Levels

A clinical pharmacology study was conducted to assess the effects of this compound on isoproterenol-stimulated heart rate and cAMP levels in healthy male volunteers. The study compared the effects of Tibenelast, theophylline (another PDE inhibitor), and a placebo.

While both Tibenelast and theophylline potentiated the heart rate response to isoproterenol, a key finding was that norepinephrine and cAMP levels were not different in any of the treatment groups . This suggests that at the doses administered in this study, Tibenelast did not produce a measurable systemic increase in cAMP.

| Treatment Group | Change in Isoproterenol-Stimulated Heart Rate (shift in regression line) | Systemic cAMP Levels | Systemic Norepinephrine Levels |

| Placebo | +2.6 ± 2.2 ng ISO/kg/min | No significant difference | No significant difference |

| Theophylline | -2.4 ± 1.8 ng/kg/min (p < 0.05) | No significant difference | No significant difference |

| Tibenelast | -3.7 ± 1.9 ng/kg/min (p < 0.02) | No significant difference | No significant difference |

| Data sourced from Stelmach et al., Pharmacology 1993. |

The absence of a detectable systemic increase in cAMP in this study could be attributed to several factors, including the specific PDE isoforms targeted by Tibenelast, the drug's pharmacokinetic profile, or the possibility that its effects are localized to specific tissues or cellular compartments, which may not be reflected in systemic measurements. Further preclinical studies detailing the in vitro IC50 of Tibenelast against a panel of PDE isoforms would be necessary to fully characterize its potency and selectivity.

Experimental Protocols

Protocol: In Vitro Measurement of cAMP Levels in Cell Culture

This protocol describes a common method using an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of cAMP in cultured cells (e.g., human airway smooth muscle cells or peripheral blood mononuclear cells) following treatment with a test compound.

1. Cell Culture and Seeding:

- Culture the desired cell line under standard conditions.

- Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

- Pre-incubate cells with the test compound at various concentrations for 30 minutes. Include a vehicle control (DMSO).

- To induce cAMP production, stimulate the cells with an adenylyl cyclase activator, such as 10 µM Forskolin, for 15 minutes.

3. Cell Lysis and Sample Collection:

- Aspirate the culture medium.

- Lyse the cells by adding 200 µL of 0.1 M HCl.

- Incubate at room temperature for 20 minutes to allow for complete lysis.

- Collect the lysate for cAMP measurement.

4. cAMP Quantification (ELISA):

- Use a commercially available cAMP competitive ELISA kit.

- Prepare cAMP standards and samples according to the manufacturer's instructions.

- Add samples, standards, and cAMP-peroxidase conjugate to the antibody-coated microplate.

- Incubate for 2 hours at room temperature.

- Wash the plate to remove unbound reagents.

- Add the substrate solution and incubate for 30 minutes.

- Stop the reaction with the provided stop solution.

- Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

- Express the results as pmol of cAMP per well or normalize to the protein concentration of the cell lysate.

Experimental Workflow Diagram

The logical flow for testing a potential PDE inhibitor is outlined below.

Caption: General experimental workflows for assessing a PDE inhibitor.

Conclusion

This compound is pharmacologically classified as a phosphodiesterase inhibitor, a class of drugs known to increase intracellular cAMP levels. This mechanism is the basis for its potential therapeutic application in inflammatory and respiratory diseases. However, the currently available clinical data in healthy volunteers did not demonstrate a significant increase in systemic cAMP levels following Tibenelast administration under isoproterenol stimulation. A comprehensive understanding of Tibenelast's effects on cAMP signaling is limited by the scarcity of published preclinical data, particularly regarding its in vitro potency and selectivity for different PDE isoforms. Future research should focus on these areas to fully elucidate the molecular pharmacology of this compound.

References

- 1. cAMP stimulates proximal convoluted tubule Na(+)-K(+)-ATPase activity. | Semantic Scholar [semanticscholar.org]

- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of tibenelast (a phosphodiesterase inhibitor) and theophylline on isoproterenol-stimulated heart rate, cyclic AMP and norepinephrine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tibenelast Sodium: In-Vitro Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in-vitro assays relevant to the investigation of Tibenelast Sodium, a phosphodiesterase (PDE) inhibitor. The primary mechanism of action for this compound is the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activity modulates the function of various inflammatory cells, suggesting its therapeutic potential in conditions such as asthma and allergic rhinitis.

The following sections detail the core in-vitro assays for characterizing the pharmacological profile of this compound, including its effects on PDE activity, mast cell stabilization, and eosinophil function.

Key In-Vitro Assays for this compound

| Assay Type | Key Parameters Measured | Relevant Cell Types |

| Phosphodiesterase (PDE) Inhibition Assay | IC50 values against various PDE isoforms (especially PDE4) | Recombinant human PDE enzymes, cell lysates |

| Mast Cell Degranulation Assay | Inhibition of mediator release (e.g., histamine, β-hexosaminidase) | Mast cell lines (e.g., RBL-2H3), primary mast cells |

| Eosinophil Chemotaxis Assay | Inhibition of eosinophil migration towards chemoattractants | Isolated primary human eosinophils |

| Leukotriene and Cytokine Release Assay | Inhibition of pro-inflammatory mediator synthesis and release | Mast cells, eosinophils, peripheral blood mononuclear cells (PBMCs) |

Signaling Pathway of this compound

This compound, as a phosphodiesterase inhibitor, primarily targets the cyclic nucleotide signaling pathway. By inhibiting the enzymatic degradation of cAMP, it potentiates the downstream effects of this second messenger.

Experimental Workflow for In-Vitro Characterization

The following diagram outlines a typical workflow for the in-vitro evaluation of this compound.

Detailed Experimental Protocols

1. Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific PDE isoforms, with a focus on PDE4.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

-

This compound

-

cAMP (substrate)

-

Snake venom nucleotidase

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

In a 96-well plate, add the assay buffer, the appropriate concentration of this compound, and the recombinant PDE enzyme.

-

Initiate the reaction by adding cAMP.

-

Incubate the plate at 37°C for a predetermined time.

-

Stop the reaction and add snake venom nucleotidase to convert the resulting AMP to adenosine.

-

Quantify the amount of phosphate produced using a colorimetric method (e.g., malachite green assay) and measure the absorbance with a microplate reader.

-

Calculate the percentage of PDE inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

This compound

-

DNP-IgE (dinitrophenyl-specific immunoglobulin E)

-

DNP-HSA (dinitrophenyl-human serum albumin)

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

96-well plates

-

Cell culture incubator

-

Microplate reader

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and incubate overnight.

-

Sensitize the cells by adding DNP-IgE and incubate for at least 2 hours.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Induce degranulation by adding DNP-HSA.

-

Incubate for 1 hour at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

To measure β-hexosaminidase release, add the supernatant to a new plate containing the substrate solution.

-

Incubate until a color change is observed and stop the reaction with a stop buffer.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition of degranulation and determine the IC50 value.

3. Eosinophil Chemotaxis Assay

This protocol assesses the effect of this compound on the migration of eosinophils towards a chemoattractant.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

This compound

-

Chemoattractant (e.g., eotaxin, PAF)

-

Modified Boyden chamber or similar chemotaxis system with a porous membrane

-

HBSS (Hank's Balanced Salt Solution)

-

Incubator

Procedure:

-

Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation.

-

Resuspend the purified eosinophils in HBSS.

-

Pre-incubate the eosinophils with different concentrations of this compound.

-

Place the chemoattractant in the lower wells of the Boyden chamber.

-

Place the porous membrane over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

-

After incubation, remove the membrane, fix, and stain it to visualize the migrated cells.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Note: The protocols provided are general guidelines and may require optimization based on specific laboratory conditions and reagents. It is recommended to consult original research articles for more detailed and specific methodologies. As of the latest update, specific in-vitro quantitative data for this compound is not widely available in the public domain. Researchers are encouraged to establish their own baseline data.

Dissolving Tibenelast Sodium for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Tibenelast Sodium in cell culture experiments. This compound is a phosphodiesterase (PDE) inhibitor, making it a valuable tool for studying cellular signaling pathways regulated by cyclic adenosine monophosphate (cAMP).

Introduction

This compound is the sodium salt of Tibenelast, a compound known to inhibit phosphodiesterases, the enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound effectively increases the intracellular concentration of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. This modulation of the cAMP pathway has implications for a variety of cellular processes, including inflammation, cell growth, and differentiation.

Product Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₁₃NaO₄S |

| Molecular Weight | 288.30 g/mol |

| Appearance | Solid powder |

| Storage | Store at -20°C, protected from light and moisture. |

Solubility and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for cell culture applications. It is crucial to use high-purity, sterile-filtered DMSO to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects, though it is always best to perform a vehicle control experiment to assess the specific cell line's tolerance.[1]

Protocol for Preparing a 10 mM Stock Solution of this compound:

-

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

-

Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 288.30 g/mol = 2.883 mg

-

Procedure:

-

Aseptically weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the desired volume of sterile DMSO to the tube.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Application in Cell Culture

This compound can be used to treat a wide variety of cell types to study the effects of increased intracellular cAMP. The optimal working concentration will vary depending on the cell line and the specific experimental endpoint. Based on studies using other phosphodiesterase inhibitors, a starting concentration range of 1 µM to 25 µM is recommended for initial experiments.

Protocol for Treating Cells with this compound:

-

Materials:

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (sterile DMSO)

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

-

Prepare a vehicle control by diluting the DMSO to the same final concentration as in the highest this compound treatment group.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Proceed with downstream assays to assess the cellular response.

-

Mechanism of Action: Signaling Pathway

As a phosphodiesterase inhibitor, this compound prevents the breakdown of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, thereby regulating a wide range of cellular functions.

Signaling Pathway of this compound

Caption: this compound inhibits PDE, leading to increased cAMP, PKA activation, and downstream cellular responses.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in cell culture experiments.

| Parameter | Recommended Value | Notes |

| Solvent | DMSO (anhydrous, sterile-filtered) | Ensure high purity to minimize cytotoxicity. |

| Stock Solution Concentration | 10 mM | A higher concentration may be possible depending on solubility. |

| Storage of Stock Solution | -20°C (in aliquots) | Protect from light and repeated freeze-thaw cycles. |

| Recommended Working Concentration | 1 - 25 µM | This is a starting range; optimal concentration should be determined empirically for each cell line and assay. |

| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | Always include a vehicle control with the same final DMSO concentration.[1] |

Safety and Handling Precautions

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions.[2][3][4]

-

Handle the powder in a chemical fume hood to avoid inhalation of dust.[2]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][4]

-

Wash hands thoroughly after handling.[2]

DMSO-Specific Precautions:

-

DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with caution.

-

Consult the Safety Data Sheet (SDS) for DMSO for complete safety information.

Disposal:

-

Dispose of all waste materials, including unused this compound solutions and contaminated labware, in accordance with local, state, and federal regulations.

It is highly recommended to consult the substance-specific Safety Data Sheet (SDS) for this compound for the most comprehensive and accurate safety information.

References

Application Notes and Protocols for the Quantification of Tibenelast Sodium in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tibenelast Sodium in biological matrices, specifically human plasma and urine. The protocols are based on a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.

Introduction

This compound is a potential antiasthmatic compound, and its quantification in biological fluids is crucial for pharmacokinetic and clinical safety studies. This document outlines a sensitive and selective HPLC-UV method for the determination of tibenelast (5,6-diethoxybenzo[b]thiophene-2-carboxylic acid) in human plasma and urine.

Analytical Method Overview

The described method utilizes reversed-phase HPLC for the separation of tibenelast from endogenous components in biological samples. Detection is achieved by monitoring the UV absorbance at 313 nm. Sample preparation procedures are tailored for each biological matrix to ensure optimal recovery and removal of interfering substances.

Quantitative Data Summary

The performance of the HPLC method for the quantification of tibenelast in human plasma and urine is summarized in the tables below.[1]

Table 1: Method Validation Parameters for Tibenelast Analysis in Human Plasma [1]

| Parameter | Result |

| Quantitation Limit | 50 ng/mL |

| Intra-day Precision (CV%) | 2.2% - 8.4% |

| Inter-day Precision (CV%) | 5.5% (high calib.) / 6.0% (low calib.) |

Table 2: Method Validation Parameters for Tibenelast Analysis in Human Urine [1]

| Parameter | Result |

| Quantitation Limit | 100 ng/mL |

| Intra-day Precision (CV%) | 0.3% - 3.0% |

| Inter-day Precision (CV%) | 2.1% |

Experimental Protocols

Protocol 1: Quantification of Tibenelast in Human Plasma

This protocol describes the procedure for extracting and quantifying tibenelast from human plasma samples using protein precipitation followed by HPLC-UV analysis.

1. Materials and Reagents

-

Tibenelast reference standard

-

Trichloroacetic acid (4% w/v)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Human plasma (heparinized)

2. Sample Preparation

-

To a 1.0 mL aliquot of human plasma, add 0.5 mL of 4% trichloroacetic acid.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the sample at 2000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Inject a 100 µL aliquot of the supernatant into the HPLC system.

3. HPLC Conditions

-

Column: Reversed-phase C18 column

-

Mobile Phase: To be optimized (typically a mixture of acetonitrile and an acidic aqueous buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 313 nm

-

Injection Volume: 100 µL

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of tibenelast into drug-free human plasma.

-

Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area of tibenelast against its concentration.

-

Determine the concentration of tibenelast in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Tibenelast in Human Urine

This protocol details an automated solid-phase extraction (SPE) method for the cleanup and concentration of tibenelast from human urine samples prior to HPLC-UV analysis.

1. Materials and Reagents

-

Tibenelast reference standard

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Human urine

2. Sample Preparation (Automated Solid-Phase Extraction)

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the tibenelast from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Inject an aliquot into the HPLC system.

3. HPLC Conditions

-

Same as described in Protocol 1.

4. Calibration and Quantification

-

Prepare calibration standards in drug-free human urine and process them using the same SPE procedure as the unknown samples.

-

Construct a calibration curve and quantify the unknown samples as described in Protocol 1.

Visualizations

Caption: Workflow for Tibenelast Quantification in Plasma.

Caption: Workflow for Tibenelast Quantification in Urine.

References

Application Notes and Protocols for In-Vivo Study of Tibenelast Sodium in Respiratory Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibenelast Sodium is a potential therapeutic agent for respiratory diseases characterized by chronic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). As a phosphodiesterase (PDE) inhibitor, this compound is hypothesized to exert its anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in immune and airway smooth muscle cells can lead to the suppression of pro-inflammatory mediators and promote bronchodilation.[1][2][3][4][5][6]

These application notes provide a detailed framework for an in-vivo study designed to evaluate the efficacy of this compound in murine models of respiratory inflammation. The protocols outlined below describe methods for inducing lung inflammation, administering the test compound, and assessing key inflammatory and pathological endpoints.

Preclinical In-Vivo Study Design

The primary objective of this proposed study is to investigate the dose-dependent effects of this compound on airway inflammation, cellular infiltration, and cytokine production in established mouse models of allergic asthma and acute lung injury.

Animal Models

Two principal models are proposed to assess the efficacy of this compound against different facets of respiratory inflammation:

-

Ovalbumin (OVA)-Induced Allergic Asthma Model: This model mimics the eosinophilic inflammation characteristic of allergic asthma.[7][8][9][10]

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model: This model induces a neutrophilic inflammatory response, relevant to exacerbations in COPD and severe asthma.[9][11][12][13]

Experimental Groups

A minimum of five experimental groups are recommended for each model to ensure robust data:

| Group ID | Description |

| 1 | Naive (No sensitization or challenge) |

| 2 | Vehicle Control (Sensitized and challenged, treated with vehicle) |

| 3 | This compound (Low Dose) |

| 4 | This compound (Medium Dose) |

| 5 | This compound (High Dose) |

| 6 | Positive Control (e.g., Dexamethasone) |

Table 1: Proposed Experimental Groups

Key Efficacy Endpoints

The following endpoints will be assessed to determine the therapeutic potential of this compound:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).

-

Cytokine Profiling: Measurement of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-13) in BALF and lung homogenates.[14]

-

Lung Histopathology: Microscopic examination of lung tissue for inflammatory cell infiltration, goblet cell hyperplasia, and structural changes.[11][15]

-

Airway Hyperresponsiveness (AHR) Measurement: (Optional, for OVA model) Assessment of airway constriction in response to a bronchoconstrictor like methacholine.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol is adapted from established methods for inducing allergic airway inflammation in mice.[7][9][10]

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle for this compound

-

Dexamethasone (Positive Control)

-

6-8 week old BALB/c mice

Procedure:

-

Sensitization:

-

On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

-

Drug Administration:

-

From day 21 to 27, administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection). The positive control group receives dexamethasone.

-

-

Challenge:

-

On days 25, 26, and 27, challenge the mice by intranasal instillation of 50 µg of OVA in 50 µL of PBS, one hour after drug administration.

-

-

Endpoint Analysis:

-

On day 28, 24 hours after the final challenge, perform endpoint analyses including BALF collection, lung tissue harvesting for histology, and cytokine analysis.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This protocol is based on standard methods for inducing acute neutrophilic lung inflammation.[9][11][12][13]

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free PBS

-

This compound

-

Vehicle for this compound

-

Dexamethasone (Positive Control)

-

6-8 week old C57BL/6 mice

Procedure:

-

Drug Administration:

-

Administer a single dose of this compound, vehicle, or dexamethasone one hour prior to LPS challenge.

-

-

Challenge:

-

Endpoint Analysis:

-

At a predetermined time point post-challenge (e.g., 6, 24, or 48 hours), perform endpoint analyses including BALF collection, lung tissue harvesting, and cytokine profiling.

-

Bronchoalveolar Lavage (BAL) and Fluid Analysis

Procedure:

-

Euthanize the mouse via an approved method.

-

Expose the trachea and make a small incision.

-

Insert a cannula into the trachea and secure it.

-

Instill and aspirate 1 mL of ice-cold PBS three times.[16][17][18]

-

Pool the recovered BALF on ice.

-

Centrifuge the BALF at 400 x g for 7 minutes at 4°C.[18]

-

Collect the supernatant for cytokine analysis and store at -80°C.

-

Resuspend the cell pellet in PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count macrophages, neutrophils, eosinophils, and lymphocytes.

Lung Histopathology

Procedure:

-

After BAL, perfuse the lungs with PBS to remove blood.

-

Inflate the lungs with 10% neutral buffered formalin and immerse in the same fixative for 24-48 hours.[11]

-

Embed the fixed lung tissue in paraffin.

-

Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammatory infiltration.

-

Stain separate sections with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[11]

-

Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.[12]

Cytokine Analysis (ELISA)

Procedure:

-

Homogenize harvested lung tissue in an appropriate lysis buffer.

-

Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.[14]

-

Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-1β, IL-6, and IL-13 in the BALF supernatant and lung homogenate, following the manufacturer's instructions.[14]

-

Read the optical density at 450 nm using a microplate reader.[14]

Data Presentation

Quantitative data should be presented in a clear and concise tabular format to facilitate comparison between experimental groups.

Table 2: Example Data Table for BALF Cellularity

| Treatment Group | Total Cells (x10^5) | Macrophages (x10^4) | Neutrophils (x10^4) | Eosinophils (x10^4) | Lymphocytes (x10^4) |

| Naive | |||||

| Vehicle Control | |||||

| Tibenelast (Low) | |||||

| Tibenelast (Med) | |||||

| Tibenelast (High) | |||||

| Dexamethasone |

Table 3: Example Data Table for Cytokine Levels (pg/mL)

| Treatment Group | TNF-α | IL-1β | IL-6 | IL-13 |

| Naive | ||||

| Vehicle Control | ||||

| Tibenelast (Low) | ||||

| Tibenelast (Med) | ||||

| Tibenelast (High) | ||||

| Dexamethasone |

Visualizations

Signaling Pathway of PDE Inhibition

References